molecular formula C21H20N2O2S B2696759 1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-27-6

1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2696759
CAS No.: 899991-27-6
M. Wt: 364.46
InChI Key: VSDWTJVLCCQOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a carboxamide group, and methylthio and methylbenzyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-methylbenzylamine with 2-(methylthio)benzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers.

    Benzimidazole derivatives: These compounds also contain aromatic rings and nitrogen atoms, making them structurally similar and often used in medicinal chemistry.

Uniqueness

  • The presence of both methylthio and methylbenzyl groups in this compound provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
  • The dihydropyridine ring structure is known for its versatility in chemical reactions and biological activities, making this compound a valuable tool in research.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDWTJVLCCQOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.